Triisobutyl phosphate

説明

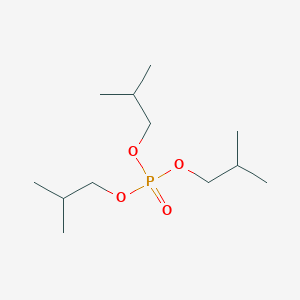

Structure

3D Structure

特性

IUPAC Name |

tris(2-methylpropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-10(2)7-14-17(13,15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKAMJBPFPHCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(=O)(OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040698 | |

| Record name | Triisobutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [MSDSonline] Insoluble in water (265 mg/L at 25 deg C); [IUCLID] | |

| Record name | Phosphoric acid, tris(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-71-6 | |

| Record name | Triisobutyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-isobutylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIISOBUTYL PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, tris(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-ISOBUTYLPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MKE1AR3GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triisobutyl Phosphate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of triisobutyl phosphate (B84403) (TIBP). The information is presented to support research, development, and formulation activities, with a focus on delivering precise, quantitative data and standardized experimental methodologies.

Executive Summary

Triisobutyl phosphate (TIBP), with the chemical formula C₁₂H₂₇O₄P, is a colorless and odorless liquid organic compound.[1] It is a strong, polar solvent with a wide range of industrial applications, including its use as a plasticizer, flame retardant, antifoaming agent, and a component in hydraulic fluids.[2][3] Its unique combination of physical and chemical properties, such as low water solubility and stability under various conditions, makes it a subject of interest in diverse research and development fields. This document outlines the key physicochemical properties of TIBP, details its chemical reactivity and thermal stability, and provides standardized experimental protocols for property determination.

Core Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇O₄P | [1][4] |

| Molecular Weight | 266.31 g/mol | [4][5] |

| CAS Number | 126-71-6 | [4][5] |

| Appearance | Colorless, transparent liquid | [1][6] |

| Odor | Slight or odorless | [1][6] |

| Density | 0.965 g/cm³ at 20 °C | [5][6] |

| Boiling Point | ~272 °C (decomposes) | [5][6] |

| Melting Point | < -60 °C | [5] |

| Vapor Pressure | 0.002 hPa at 20 °C | [5][7] |

| Refractive Index | 1.419 - 1.420 (n_D) | [1] |

Solubility and Partitioning

| Property | Value | Reference(s) |

| Solubility in Water | 0.26 g/L (260 mg/L) | [5][7] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and benzene | [8] |

| log P (Octanol-Water Partition Coefficient) | 3.7 | [8] |

Flammability and Thermal Properties

| Property | Value | Reference(s) |

| Flash Point | 133 °C (Closed Cup) | [5] |

| Autoignition Temperature | 430 °C | [5] |

| Enthalpy of Vaporization (ΔvapH) | 62.8 kJ/mol at 426 K | [9] |

| Thermal Decomposition | Decomposes at its boiling point (~272 °C) | [5] |

Chemical Reactivity and Stability

This compound exhibits stability under standard conditions. Key aspects of its chemical behavior include:

-

Hydrolysis: TIBP can undergo hydrolysis, particularly under alkaline conditions, to form isobutanol and phosphoric acid. The reaction is generally slow in neutral or acidic aqueous solutions.[2][10]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[11]

-

Hazardous Decomposition Products: Upon thermal decomposition, TIBP can emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and phosphorus oxides (POx).[8][11]

Experimental Protocols

Detailed methodologies for determining the key chemical and physical properties of this compound are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.

Determination of Density

The density of TIBP can be accurately measured using a digital density meter based on the oscillating U-tube principle, following the ASTM D4052 standard test method.[4][12]

Methodology:

-

Apparatus: A digital density meter capable of maintaining a constant temperature.

-

Calibration: The instrument is calibrated with two reference standards of known density, typically dry air and deionized water.

-

Sample Preparation: The TIBP sample is equilibrated to the measurement temperature (e.g., 20 °C) and checked for any air bubbles.

-

Measurement: A small volume of the TIBP sample is introduced into the oscillating U-tube of the density meter.

-

Data Acquisition: The instrument measures the oscillation period of the U-tube containing the sample, which is then converted to a density value.

-

Reporting: The density is reported in g/cm³ or kg/m ³ at the specified temperature.

References

- 1. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 2. ASTM D445 - eralytics [eralytics.com]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. ASTM D4052 - eralytics [eralytics.com]

- 5. ASTM D92-2018 "Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester" | NBCHAO [en1.nbchao.com]

- 6. store.astm.org [store.astm.org]

- 7. nazhco.com [nazhco.com]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 11. ppapco.ir [ppapco.ir]

- 12. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Synthesis of Triisobutyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for triisobutyl phosphate (B84403) (TiBP), a versatile organophosphorus compound utilized as a strong polar solvent, antifoaming agent, plasticizer, and extractant in various industrial applications.[1][2][3][4][5] This document details the core chemical reactions, experimental protocols, and purification techniques, with a focus on quantitative data and process optimization.

Core Synthesis Route: Esterification of Phosphorus Oxychloride with Isobutanol

The most prevalent industrial method for synthesizing triisobutyl phosphate involves the esterification of phosphorus oxychloride (POCl₃) with isobutanol ((CH₃)₂CHCH₂OH).[1][6] This reaction proceeds in a stepwise manner, substituting the chlorine atoms on the phosphorus oxychloride with isobutoxy groups. The overall process can be summarized by the following reaction:

POCl₃ + 3 (CH₃)₂CHCH₂OH → ((CH₃)₂CHCH₂O)₃PO + 3 HCl

This synthesis route is typically a multi-step process that includes the initial esterification reaction followed by several purification stages to obtain high-purity TiBP.[6][7]

The production process for high-purity this compound can be broken down into several key stages: esterification, dealcoholization (removal of excess isobutanol), neutralization, water washing, and finally, distillation.[6][7]

Figure 1: General experimental workflow for TiBP synthesis.

The following protocol is a synthesis of methodologies described in various patents.[6][7][8] Specific parameters can be adjusted to optimize yield and purity.

Step 1: Esterification

-

Charge a reaction kettle with isobutanol. The molar ratio of phosphorus oxychloride to isobutanol is typically between 1:5 and 1:9 to drive the reaction to completion.[7][8]

-

If a catalyst is used (e.g., anhydrous aluminum trichloride), it can be mixed with a portion of the isobutanol and added to the reactor.[7]

-

Cool the isobutanol in the reactor to the desired starting temperature, generally between 15°C and 60°C.[7][8]

-

Begin the dropwise addition of phosphorus oxychloride under constant stirring. The addition time can range from 1 to 6 hours.[7][8] Maintain the reaction temperature within the specified range using a cooling jacket. The reaction can be conducted under reduced pressure (e.g., -0.09 MPa) to facilitate the removal of the hydrogen chloride (HCl) gas byproduct.[7]

-

After the addition is complete, continue stirring for an additional 0.5 to 4 hours to ensure the reaction goes to completion.[7][8]

Step 2: Dealcoholization and Acid Removal

-

Transfer the reaction mixture to a dealcoholization still.

-

Heat the material under reduced pressure (e.g., greater than -0.06 MPa) to distill off the excess isobutanol and residual dissolved HCl.[6][8]

-

The final temperature of this stage should not exceed the boiling point of isobutanol by more than 10°C.[8] This process typically takes 1 to 8 hours.[8] The recovered isobutanol can be recycled.[6]

Step 3: Neutralization and Water Washing

-

Cool the dealcoholized crude product to approximately 30°C.[7]

-

Under stirring, add an alkaline substance, such as liquid ammonia (B1221849) or another base, to neutralize any remaining acidic components.[7][8] The neutralization endpoint is typically a pH between 6.0 and 8.0.[7][8]

-

Wash the neutralized product with hot water (30°C to 100°C).[7][8] The volume of water used is generally 0.5 to 1.5 times the mass or volume of the crude product.[7][8]

-

Allow the mixture to stand for phase separation, then remove the aqueous layer.[7]

Step 4: Distillation

-

Confirm the pH of the washed product is between 6.5 and 7.5 before proceeding.[7][8]

-

Perform a vacuum distillation to purify the this compound.[6][7][8] This is often a two-stage process involving an initial coarse or simple distillation followed by a fine distillation.[6]

-

During fine distillation under high vacuum (e.g., -0.098 MPa), low-boiling components are removed first.[6]

-

Collect the final this compound product. The collection temperature is dependent on the system pressure; for example, one process notes a final still temperature of 168°C.[6]

The following tables summarize quantitative data from various synthesis examples, demonstrating how different reaction conditions can affect the final product's yield and purity.

Table 1: Esterification Reaction Conditions

| Parameter | Example 1[7] | Example 2[7] | Example 3[6] |

| POCl₃ (kg) | 150 | 150 | 150 |

| Isobutanol (kg) | 445 | 450 | 450 |

| Catalyst | Anhydrous AlCl₃ (6 kg) | Not Specified | Not Specified |

| Reaction Temp. | 20-30°C | 40-20°C (Deepening) | 12°C (addition), 35°C (circulation) |

| Addition Time | 3.5 hours | 3 hours | 10 hours |

| Deepening Time | 1.5 hours | Not Specified | 5 hours (isothermal), 5 hours (circulation) |

| Pressure | -0.09 MPa | Normal | Normal |

Table 2: Product Yield and Purity

| Parameter | Example 1[7] | Example 2[7] | Example 3[6] |

| Product Yield (%) | 94.0 | 83.29 | 98.9 |

| Purity (%) | 99.78 | 99.52 | 99.96 |

| Color (APHA) | 10 | 20 | 5 |

| Water Content (%) | 0.059 | 0.061 | 0.018 |

| Acid Value (mgKOH/g) | 0.068 | 0.048 | 0.0038 |

Alternative Synthesis Routes

While the reaction of phosphorus oxychloride with isobutanol is dominant, other methods have been reported.

An alternative commercial method involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with sodium isobutylate (NaOCH₂(CH₃)₂CH).[2] This method avoids the generation of corrosive HCl gas, instead producing sodium chloride (NaCl) as a byproduct.

PCl₃ + 3 NaOCH₂(CH₃)₂CH → ((CH₃)₂CHCH₂O)₃P + 3 NaCl

The initial product is triisobutyl phosphite, which can then be oxidized to this compound.

Figure 2: Comparison of primary and alternative synthesis pathways.

Purification of this compound

High purity is often a critical requirement for the applications of TiBP. Beyond the standard distillation process, other purification methods exist.

For laboratory-scale or ultra-high purity requirements, a method involving the formation and subsequent decomposition of a uranyl nitrate (B79036) adduct can be employed. This involves repeated crystallization of the TiBP-uranyl nitrate complex from a solvent like hexane (B92381) to remove impurities.[9] This technique is highly selective but is not typically used for industrial-scale production due to the cost and handling requirements of uranyl nitrate.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. TRIISOBUTYLPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. This compound (TIBP) - Ataman Kimya [atamanchemicals.com]

- 5. This compound DRUM - Ataman Kimya [atamanchemicals.com]

- 6. CN101704839B - Preparation process of high-purity this compound - Google Patents [patents.google.com]

- 7. CN101381375B - Preparation method of Tri-iso-butyl phosphate - Google Patents [patents.google.com]

- 8. chinayaruichem.com [chinayaruichem.com]

- 9. atamankimya.com [atamankimya.com]

physical properties of triisobutyl phosphate

An In-depth Technical Guide on the Physical Properties of Triisobutyl Phosphate (B84403)

Introduction

Triisobutyl phosphate (TIBP), a colorless and transparent liquid, is an organophosphorus compound with the chemical formula C12H27O4P.[1][2][3][4][5] It is primarily utilized as a strong, polar solvent and finds extensive applications as an antifoaming agent, a plasticizer in synthetic resins, and a component in hydraulic fluids.[4][6][7] This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data in structured tables and details the experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its application in various industrial and research settings. These properties are summarized below.

General and Thermal Properties

| Property | Value | Reference Temperature/Pressure |

| Molecular Formula | C12H27O4P | - |

| Molecular Weight | 266.31 g/mol | - |

| Appearance | Colorless transparent liquid | Ambient |

| Odor | Slight | Ambient |

| Melting Point | < -60 °C | - |

| Boiling Point | ~205 °C to 272 °C | Atmospheric Pressure |

| Flash Point | 132.5 °C - 150 °C | Closed Cup |

| Autoignition Temperature | 428 °C - 430 °C | - |

| Decomposition Temperature | 272 °C | - |

| Table 1: General and Thermal Properties of this compound.[1][4][5][6][7][8][9][10][11][12] |

Density, Viscosity, and Optical Properties

| Property | Value | Reference Temperature |

| Density | 0.965 g/mL | 20 °C |

| Relative Density | 0.9646 | 25/4 °C |

| Dynamic Viscosity | 5 mPa·s | 20 °C |

| Refractive Index | 1.4190 - 1.4200 | 20 °C |

| Table 2: Density, Viscosity, and Optical Properties of this compound.[1][2][4][5][6][8][11][13] |

Solubility and Partitioning Behavior

| Property | Value | Conditions |

| Solubility in Water | 0.26 g/L (Hardly soluble) | 20 °C |

| Solubility in Organic Solvents | Miscible | Alcohol, Ether |

| Octanol/Water Partition Coefficient (log P) | 3.7 | - |

| Table 3: Solubility and Partitioning Behavior of this compound.[1][5][6][7][8][9][10] |

Vapor Pressure

| Vapor Pressure | Reference Temperature |

| 0.002 hPa | 20 °C |

| 0.0191 mmHg | 25 °C |

| Table 4: Vapor Pressure of this compound.[1][2][4][6][9][10] |

Experimental Protocols

Accurate determination of physical properties is paramount for the safe and effective use of chemical compounds. The following sections detail the standard methodologies for measuring the key .

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[14] A common laboratory method involves a Thiele tube or an aluminum block apparatus.[14][15]

Protocol:

-

A small quantity of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The assembly is heated slowly and uniformly.

-

The temperature at which a continuous and rapid stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[14]

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline compounds, this occurs over a narrow range.[16] The capillary method is standard for organic solids.[17] Since this compound has a very low melting point (<-60°C), this protocol is more relevant for its solid derivatives or for purity assessment of other solid organophosphates.

Protocol:

-

A small, dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[18]

-

The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[16]

-

The sample is heated rapidly to a temperature approximately 15°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[18][19]

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[16]

Density Measurement

Density is the mass of a substance per unit volume.[20] For liquids like this compound, pycnometry and vibrating tube densitometry are highly accurate methods.

Protocol (Pycnometry):

-

A pycnometer, a glass flask with a precisely known volume, is thoroughly cleaned, dried, and weighed (m_empty).[20][21]

-

The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are present, and thermostated to a specific temperature (e.g., 20°C).

-

The filled pycnometer is weighed again (m_filled).

-

The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V, where V is the calibrated volume of the pycnometer.[22]

Solubility Determination

Solubility tests determine the extent to which a compound dissolves in a solvent, providing insights into its polarity and functional groups.[23]

Protocol (Qualitative):

-

Add a small, measured amount of this compound (e.g., 0.05 mL) to a test tube.

-

Add a specific volume of the solvent (e.g., 0.75 mL of water) in portions.[24]

-

After each addition, shake the tube vigorously and observe if the solute dissolves completely.

-

The process is repeated with different solvents (e.g., 5% NaOH, 5% HCl, ethanol, ether) to classify the compound's solubility.[24][25]

Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system.[26] Dynamic (ebulliometer) or static (isoteniscope) methods are commonly used.[26][27] The Knudsen effusion method is suitable for substances with low vapor pressure.[28]

Protocol (Static Method):

-

The sample is placed in a closed enclosure that is first evacuated to remove air and degas the compound.[26]

-

The temperature of the enclosure is regulated and allowed to reach equilibrium.

-

The pressure of the gaseous phase is measured using a pressure sensor. This measured pressure corresponds to the vapor pressure of the compound at that temperature.[26]

References

- 1. atamankimya.com [atamankimya.com]

- 2. aecochemical.com [aecochemical.com]

- 3. parchem.com [parchem.com]

- 4. This compound | 126-71-6 [chemicalbook.com]

- 5. Tributyl phosphate|Tri-isobutyl phosphate|Triethyl phosphate--Wuxi city Hongxing Chemical Industry Factory [wxredstar.com]

- 6. This compound (TIBP) - Ataman Kimya [atamanchemicals.com]

- 7. This compound (TIBP) Manufacturer Supplier Factory | Longhua Group [longhuatech.com]

- 8. TTD this compound (TIBP)-DOHOLL Chemical_Production of phosphate ester products [doholl.com]

- 9. This compound for synthesis 126-71-6 [sigmaaldrich.com]

- 10. 磷酸三异丁酯 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound [stenutz.eu]

- 12. This compound CAS#: 126-71-6 [m.chemicalbook.com]

- 13. bisleyinternational.com [bisleyinternational.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. westlab.com [westlab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. calnesis.com [calnesis.com]

- 21. mt.com [mt.com]

- 22. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 23. www1.udel.edu [www1.udel.edu]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 25. scribd.com [scribd.com]

- 26. calnesis.com [calnesis.com]

- 27. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 28. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

An In-depth Technical Guide to Triisobutyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triisobutyl Phosphate (B84403) (TIBP), a versatile organophosphorus compound. It covers its fundamental chemical identity, physical and chemical properties, toxicological data, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may be working with or exploring the applications of this compound.

Chemical Identity

Triisobutyl phosphate is a strong, polar solvent.[1][2][3] Its unique properties make it a valuable component in a variety of industrial and research applications, including as a defoamer, plasticizer, and solvent.[1][3][4][5][6]

CAS Number: 126-71-6[4][7][8][9][10][11]

Synonyms:

A comprehensive list of synonyms for this compound is provided in the table below for easy reference.

| Synonym | Source |

| Phosphoric acid, tris(2-methylpropyl) ester | [4][8][9] |

| TiBP | [4][8] |

| Phosphoric acid triisobutylester | [7] |

| Tri-iso-butylphosphate | [7][9] |

| Isobutyl phosphate | [8][9] |

| Tris(2-methylpropyl) phosphate | [9] |

| Phosphoric acid, triisobutyl ester | [9] |

| 2-methylpropyl di2-methylpropyl phosphate | [8][9] |

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for this compound, including its physical and chemical properties, product specifications from a representative technical data sheet, and toxicological information.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C12H27O4P | [7][8][9][12] |

| Molecular Weight | 266.31 g/mol | [8] |

| Appearance | Colorless and transparent liquid | [10] |

| Density | 0.965 g/cm³ at 20 °C | |

| Boiling Point | ~205 °C (decomposes at 272 °C / 1013 hPa) | [8] |

| Melting Point | < -60 °C | |

| Flash Point | 133 °C (DIN 51758) | |

| Solubility in Water | 0.26 g/L | |

| Vapor Pressure | 0.002 hPa at 20 °C | |

| Autoignition Temperature | 430 °C (DIN 51794) |

Table 2: Representative Technical Specifications

| Parameter | Specification | Source(s) |

| Purity (%) | ≥ 99.0 | [10] |

| Color (APHA) | ≤ 20 | [10] |

| Moisture Content (%) | ≤ 0.2 | [10] |

| Acidity (mg KOH/g) | ≤ 0.1 | [10] |

| Specific Gravity (20°C) | 0.960 - 0.970 | [10] |

| Refractive Index (n20/D) | 1.4190 – 1.4200 | [10] |

Table 3: Toxicological Data

| Test | Result | Species | Source(s) |

| LD50, Oral | > 5000 mg/kg | Rabbit | [8][13] |

| LD50, Dermal | > 5000 mg/kg | Rabbit | [8][13] |

| LC50, Inhalation (4h) | > 5.14 mg/L | Rat | [13] |

| 96h LC50 (Zebrafish Larvae) | 56.51 mg/L | Zebrafish | [14] |

| 120h LC50 (Zebrafish Larvae) | 48.85 mg/L | Zebrafish | [14] |

| Skin Irritation | Moderate | Rabbit | [13] |

| Eye Irritation | Moderate | - | [13] |

| Skin Sensitization | May cause an allergic skin reaction | - | [8] |

Experimental Protocols

This section details methodologies for the synthesis of high-purity this compound, a dietary toxicity and oncogenicity study in rats, and a neurotoxicity study in zebrafish larvae.

3.1. Synthesis of High-Purity this compound

This protocol describes a method for producing high-purity TIBP through esterification, dealcoholization, and distillation.[15]

-

Esterification: The reaction is initiated by reacting phosphorus oxychloride with an excess of isobutanol. This is a nucleophilic substitution reaction where the oxygen atom of the isobutanol's hydroxyl group attacks the electrophilic phosphorus atom of phosphorus oxychloride.[16] The reaction proceeds through the sequential replacement of chlorine atoms with isobutoxy groups.[16]

-

Hydrogen Chloride Absorption: The hydrogen chloride gas generated during the esterification reaction is recovered using an absorption device.[15]

-

Dealcoholization: The excess isobutanol is removed from the esterification reaction product. The recovered isobutanol can be recycled.[15]

-

Purification: The dealcoholized material undergoes coarse and fine distillation to obtain the final high-purity product.[15] A purity of up to 99.98% has been reported with this method.[15]

3.2. Dietary Toxicity and Oncogenicity Study in Rats

This protocol outlines a 2-year study on the effects of dietary administration of Tri-n-butyl phosphate (a related compound) in Sprague-Dawley rats.[17]

-

Test Animals: Groups of 50 male and 50 female Sprague-Dawley rats.[17]

-

Administration: The test substance was administered in the diet at concentrations of 0, 200, 700, and 3000 ppm for 2 years.[17]

-

Monitoring:

-

Endpoint Analysis:

3.3. Neurotoxicity Study in Zebrafish Larvae

This study investigated the acute toxicity and neurotoxic effects of TIBP on zebrafish larvae.[14]

-

Test Organism: Zebrafish larvae.[14]

-

Exposure: Larvae were exposed to varying concentrations of TIBP based on the 120-hour LC50 value.[14]

-

Endpoints Measured:

-

Developmental Toxicity: Heart rate, body length, and eye distance were measured.[14]

-

Behavioral Effects: Swimming activity was observed in a light test.[14]

-

Neurodevelopment: Neuro crest cell development was observed in Tg(HuC:eGFP) and Tg(sox10:eGFP) transgenic zebrafish lines.[14]

-

Gene Expression: Expression of key neurodevelopmental genes (mbpa, gap43, nestin, ngfra) and genes related to neurogenesis and acetylcholine (B1216132) was analyzed.[14]

-

Oxidative Stress: Upregulation of antioxidant enzymes and their transcription levels were measured.[14]

-

Apoptosis: Induction of the DNA damage-inducible transcript 3 (ddit3) was measured as an indicator of apoptosis.[14]

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

4.1. Synthesis Workflow of this compound

References

- 1. yapichem.com.tr [yapichem.com.tr]

- 2. This compound (TIBP) - Ataman Kimya [atamanchemicals.com]

- 3. bisley.biz [bisley.biz]

- 4. CheMondis Marketplace [chemondis.com]

- 5. nbinno.com [nbinno.com]

- 6. ataman-chemicals.com [ataman-chemicals.com]

- 7. This compound [lanxess.com]

- 8. atamankimya.com [atamankimya.com]

- 9. This compound | C12H27O4P | CID 31355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bisleyinternational.com [bisleyinternational.com]

- 11. This compound [lanxess.com]

- 12. This compound [webbook.nist.gov]

- 13. bisleyinternational.com [bisleyinternational.com]

- 14. Tri-iso-butyl phosphate (TiBP) exposure induces neurotoxicity by triggering oxidative stress accompanied by neurotransmitter system disruptions and apoptosis in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN101704839B - Preparation process of high-purity this compound - Google Patents [patents.google.com]

- 16. This compound | High-Purity Reagent [benchchem.com]

- 17. A dietary toxicity/oncogenicity study of tributyl phosphate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of triisobutyl phosphate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triisobutyl phosphate (B84403) (TiBP) in a variety of solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the solubility characteristics of this versatile compound, aiding in solvent selection for various applications, including synthesis, extraction, and formulation.

Quantitative Solubility Data

Triisobutyl phosphate (TiBP) is a polar, aprotic solvent with a high solvency for a wide range of organic compounds.[1] It is widely reported to be miscible with most common organic solvents.[2][3][4][5][6] Miscibility implies that the substances will mix in all proportions to form a homogeneous solution. For aqueous solutions, TiBP exhibits low solubility. The available quantitative and qualitative solubility data are summarized in the tables below.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 264 - 265 mg/L[7] |

| Water | 20 | 0.05% by weight (500 mg/L)[2] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Miscible[2][3][4][5] |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible[2] |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran | Miscible[3][4][5] |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Miscible[2][8] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Octane | Miscible[2] |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Miscible[2] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The following protocols outline generalized methods that can be adapted for determining the solubility of this compound in various solvents.

Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute (TiBP) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved TiBP in the supernatant is then determined analytically.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents. The presence of undissolved TiBP at the end of the equilibration period is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time to reach equilibrium should be established in preliminary experiments by measuring the concentration at different time points until it remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to permit the undissolved TiBP to settle. Centrifugation at the same temperature can be employed to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. This should be performed at the same temperature as the equilibration to prevent any temperature-induced precipitation.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique.

Analytical Techniques for Quantification

Several analytical methods can be used to determine the concentration of this compound in the solvent.

-

Gas Chromatography (GC): A robust and widely used technique for the analysis of volatile and semi-volatile compounds like TiBP. A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can provide high sensitivity and selectivity for phosphorus-containing compounds.

-

High-Performance Liquid Chromatography (HPLC): A versatile method for the quantification of organophosphate compounds. A suitable stationary phase (e.g., C18) and mobile phase should be chosen. Detection can be achieved using a refractive index (RI) detector or a UV detector if TiBP exhibits sufficient absorbance at a specific wavelength.

-

UV-Vis Spectroscopy: This method can be employed if TiBP has a suitable chromophore and the solvent does not interfere with the measurement at the chosen wavelength. A calibration curve of known TiBP concentrations in the specific solvent must be prepared.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for an application involving this compound is a critical step. The following diagram illustrates a logical workflow for this process, taking into account the solubility and other key factors.

References

- 1. This compound (TIBP) - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound (TIBP) Manufacturer Supplier Factory | Longhua Group [longhuatech.com]

- 4. TTD this compound (TIBP)-DOHOLL Chemical_Production of phosphate ester products [doholl.com]

- 5. Panama this compound (TIBP)-DOHOLL Chemical_Production of phosphate ester products [doholl.com]

- 6. atamankimya.com [atamankimya.com]

- 7. This compound | C12H27O4P | CID 31355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bisleyinternational.com [bisleyinternational.com]

An In-depth Technical Guide to the Safe Handling of Triisobutyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for triisobutyl phosphate (B84403) (TiBP), a widely used industrial chemical. Adherence to these guidelines is crucial for ensuring a safe laboratory and research environment.

Chemical Identification and Physical Properties

Triisobutyl phosphate, with CAS number 126-71-6, is a colorless to pale, odorless liquid.[1] It is an organophosphorus compound with the chemical formula C12H27O4P.[2][3] TiBP is utilized in various applications, including as a plasticizer, flame retardant, defoaming agent, and solvent.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H27O4P[2] |

| Molecular Weight | 266.31 g/mol [6] |

| Appearance | Colorless to pale, odorless liquid[1] |

| Boiling Point | ~205 °C[3][7] |

| Density | 0.965 g/mL at 20 °C[3] |

| Flash Point | 150 °C[3] |

| Vapor Pressure | 0.002 hPa at 20 °C[3][7] |

| Solubility in Water | 0.26 g/L[3][7] |

| Auto-ignition Temperature | 430 °C[8] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[1] The primary health concerns are skin and eye irritation, and it may cause an allergic skin reaction.[9][10] There is also suspicion of it causing cancer, although there is not enough data to make a definitive assessment.[1]

Table 2: GHS Hazard Classifications and Statements

| Hazard Class | Hazard Statement |

| Skin Sensitization, Sub-category 1B | H317: May cause an allergic skin reaction[9][10] |

| Skin Irritation | H315: Causes skin irritation[1] |

| Serious Eye Irritation | H319: Causes serious eye irritation[1] |

| Carcinogenicity (Suspected) | H351: Suspected of causing cancer[1] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed[1] |

Table 3: Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | >5000 mg/kg[1] |

| LD50 | Rabbit | Dermal | >5000 mg/kg[1] |

| LC50 | Rat | Inhalation | >5.14 mg/L (4 hours)[1] |

Experimental Protocols

The toxicological data presented in this guide are based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Due to the proprietary nature of specific studies, detailed experimental methodologies are not publicly available. However, the following provides a general overview of the protocols typically employed:

-

Acute Oral Toxicity (OECD 423): A single dose of the substance is administered to fasted animals by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin of the test animals. The site is covered with a porous gauze dressing for 24 hours. Observations for toxicity and mortality are made for up to 14 days.

-

Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance in a chamber for a specified duration (typically 4 hours). The concentration of the substance in the air is controlled and monitored. Animals are observed for signs of toxicity and mortality during and after exposure.

-

Skin Irritation/Corrosion (OECD 404): A small amount of the substance is applied to a shaved patch of skin and covered. The site is observed for signs of erythema and edema at specified intervals.

-

Eye Irritation/Corrosion (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of the test animal. The eye is examined for signs of irritation at specified intervals.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented for all personnel handling this compound.

Caption: Personal Protective Equipment Workflow for Handling TiBP.

4.2. Handling Procedures

-

Avoid all personal contact, including inhalation of vapors or mists.[1]

-

Use in a well-ventilated area.[1]

-

Wash hands thoroughly after handling.[11]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[12]

4.3. Storage Conditions

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][12]

-

Keep away from ignition sources, heat, and incompatible materials such as strong oxidizing agents and strong bases.[1][2]

-

Store below +30°C.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

5.1. First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[1][2][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][11]

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][11]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and phosphorus oxides.[1][11] Containers may rupture violently if heated.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

5.3. Accidental Release Measures

The following workflow outlines the steps for managing a this compound spill.

Caption: Workflow for this compound Spill Response.

-

Personal Precautions: Avoid breathing vapors and contact with skin and eyes.[1]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[9][11]

-

Containment and Cleanup: Absorb the spill with inert material such as sand or vermiculite (B1170534) and place it in a suitable container for disposal.[2][11]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] Contaminated materials should be treated as hazardous waste. Do not dispose of them in the environment.[9]

References

- 1. bisleyinternational.com [bisleyinternational.com]

- 2. doc.diytrade.com [doc.diytrade.com]

- 3. atamankimya.com [atamankimya.com]

- 4. TRIISOBUTYLPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 5. One moment, please... [ataman-chemicals.com]

- 6. This compound | C12H27O4P | CID 31355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. enke-chem.com [enke-chem.com]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

- 12. chemicalbook.com [chemicalbook.com]

The Environmental Fate of Triisobutyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutyl phosphate (B84403) (TiBP), an organophosphorus compound, sees widespread use as a plasticizer, flame retardant, and defoaming agent in various industrial applications.[1] Its presence in numerous consumer and industrial products raises concerns about its potential release into the environment and its subsequent fate and effects. This technical guide provides an in-depth overview of the current scientific understanding of the environmental degradation and distribution of TiBP, with a focus on the experimental methodologies used to assess these processes.

Physicochemical Properties

A substance's environmental fate is significantly influenced by its physicochemical properties. TiBP is a colorless liquid with low volatility and minimal odor.[1] Key properties relevant to its environmental distribution are summarized below.

| Property | Value | Reference |

| Molecular Formula | C12H27O4P | [1] |

| Molecular Weight | 266.31 g/mol | [1] |

| Water Solubility | 280 mg/L at 25°C | [2] |

| Vapor Pressure | 1.13 x 10-3 mm Hg at 25°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.5978 | [3] |

| Henry's Law Constant | 1.4 x 10-6 atm-m3/mol | [2] |

Environmental Fate and Degradation Pathways

Once released into the environment, TiBP is subject to a variety of biotic and abiotic degradation and transport processes that dictate its persistence and potential for exposure. The primary fate processes for TiBP are biodegradation, photodegradation, hydrolysis, and adsorption to soil and sediment.

Biodegradation

Biodegradation is a principal mechanism for the removal of TiBP from the environment. Studies utilizing activated sludge have demonstrated that TiBP can be effectively biodegraded, with reported degradation efficiencies ranging from negligible to 100%, depending on the conditions and acclimation of the microbial community.[2]

The primary biodegradation pathways for TiBP involve a series of enzymatic reactions, principally hydrolysis, hydroxylation, and dehydrogenation.[4][5] These processes lead to the formation of various transformation products. The initial step is often the hydrolysis of one of the isobutyl ester linkages, forming diisobutyl phosphate (DiBP). Subsequent hydrolysis can then lead to monoisobutyl phosphate (MiBP) and ultimately inorganic phosphate. Hydroxylation and dehydrogenation of the isobutyl chains can also occur, leading to a variety of oxidized metabolites.[4]

Recent research has identified specific bacterial genera, such as Pseudomonas and Sphingomonas, as key players in the degradation of TiBP and its metabolite, DiBP.[6]

Biodegradation Pathway of Triisobutyl Phosphate

Abiotic Degradation: Hydrolysis and Photodegradation

Hydrolysis: The chemical hydrolysis of TiBP is generally considered a slow process under environmentally relevant pH and temperature conditions.[2][7] Estimated hydrolysis half-lives range from 9.9 to 11.5 years at pH 5 to 9.[2] However, hydrolysis can be catalyzed by both acids and bases.[8] The primary hydrolysis products are diisobutyl phosphate and isobutanol.[8]

Photodegradation: Direct photolysis of TiBP in the environment is not expected to be a significant degradation pathway as it does not absorb light at wavelengths greater than 290 nm.[2] However, indirect photodegradation through reactions with photochemically produced hydroxyl radicals in the atmosphere can be a more significant process. The estimated half-life for the vapor-phase reaction of TiBP with hydroxyl radicals is approximately 4.4 hours, suggesting that atmospheric TiBP will be rapidly degraded.[2]

Adsorption and Mobility

With a Log Kow of approximately 3.6, TiBP has a moderate potential for adsorption to soil and sediment.[3] This is supported by an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 1112, which suggests low mobility in soil.[3] When released into aquatic environments, TiBP is expected to adsorb to suspended solids and sediment.[2]

Quantitative Summary of Environmental Fate Data

The following tables summarize key quantitative data related to the environmental fate of TiBP.

Table 1: Biodegradation Data

| Test System | Degradation Endpoint | Result | Half-life (t1/2) | Reference |

| Activated Sludge Bioreactor | Biotransformation Rate | 2.15 - 12.7 d-1 | - | [5] |

| Activated Sludge | % Biodegradation (28 days) | 56 - 96% | - | [2] |

| Japanese MITI test | % of Theoretical BOD (2 weeks) | 3% | - | [2] |

| River Water | % Theoretical CO2 Evolved (4 weeks) | 90.8% | - | [2] |

Table 2: Abiotic Degradation Data

| Degradation Process | Conditions | Rate Constant | Half-life (t1/2) | Reference |

| Hydrolysis | pH 5-9 | - | 9.9 - 11.5 years (estimated) | [2] |

| Atmospheric Photodegradation | Reaction with OH radicals | - | 4.4 hours (estimated) | [2] |

Table 3: Partitioning and Mobility Data

| Parameter | Value | Method | Reference |

| Log Kow | 3.5978 | - | [3] |

| Koc | 1112 (estimated) | - | [3] |

| Bioconcentration Factor (BCF) - Carp | 5.5 - 20 | - | [2] |

| Bioconcentration Factor (BCF) - Killifish | 30 - 35 | - | [2] |

| Bioconcentration Factor (BCF) - Goldfish | 6 - 11 | - | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the environmental fate of TiBP.

Aerobic Biodegradation in Activated Sludge (Based on OECD 301B)

This protocol describes a ready biodegradability test using the CO2 evolution method, adapted from the OECD 301B guideline.[6][9][10]

1. Test System and Apparatus:

-

Incubation bottles (e.g., 2 L) with side arms for gas exchange.

-

CO2-free air supply system (e.g., passed through a soda lime trap).

-

CO2 trapping solution (e.g., 0.05 M Ba(OH)2 or NaOH).

-

Titration equipment or a Total Organic Carbon (TOC) analyzer.

-

Magnetic stirrers.

-

Constant temperature room or water bath (22 ± 2°C).

2. Inoculum Preparation:

-

Collect fresh activated sludge from a municipal wastewater treatment plant.

-

Homogenize the sludge (e.g., by blending for a short period).

-

Allow the sludge to settle, and use the supernatant as the inoculum.

-

The final concentration of microorganisms in the test vessel should be around 30 mg/L of suspended solids.[6]

3. Mineral Salt Medium:

-

Prepare a mineral salt medium containing essential nutrients for microbial growth. A typical composition per liter of deionized water is:

-

Potassium dihydrogen phosphate (KH2PO4): 85 mg

-

Dipotassium hydrogen phosphate (K2HPO4): 217.5 mg

-

Disodium hydrogen phosphate dihydrate (Na2HPO4·2H2O): 334 mg

-

Ammonium chloride (NH4Cl): 5 mg

-

Calcium chloride dihydrate (CaCl2·2H2O): 36.4 mg

-

Magnesium sulfate (B86663) heptahydrate (MgSO4·7H2O): 22.5 mg

-

Iron(III) chloride hexahydrate (FeCl3·6H2O): 0.25 mg

-

-

Ensure the pH of the medium is adjusted to 7.4 ± 0.2.

4. Experimental Procedure:

-

Add 1.5 L of the mineral salt medium to each incubation bottle.

-

Add the test substance (TiBP) to achieve a concentration of 10-20 mg TOC/L.[6]

-

Set up parallel control flasks:

-

Blank control: Inoculum and mineral medium only.

-

Reference control: Inoculum, mineral medium, and a readily biodegradable reference substance (e.g., sodium benzoate (B1203000) or aniline) at 20 mg TOC/L.[6]

-

Toxicity control: Inoculum, mineral medium, TiBP, and the reference substance.

-

-

Inoculate the test and control flasks with the prepared activated sludge.

-

Aerate the flasks with CO2-free air, and pass the effluent gas through the CO2 trapping solution.

-

Incubate the flasks in the dark at 22 ± 2°C for 28 days.

-

Periodically (e.g., every 2-3 days), remove the CO2 trapping solution and titrate the remaining hydroxide (B78521) with a standard acid solution (e.g., 0.05 M HCl) or analyze for inorganic carbon.

5. Data Analysis:

-

Calculate the amount of CO2 produced in each flask over time.

-

Correct the CO2 production in the test flasks by subtracting the CO2 produced in the blank control.

-

Express the cumulative CO2 production as a percentage of the theoretical CO2 (ThCO2) that would be produced from the complete mineralization of the test substance.

-

A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test period.[9]

Experimental Workflow for OECD 301B Test

Soil Adsorption/Desorption (Based on OECD 106)

This protocol outlines a batch equilibrium method to determine the soil adsorption coefficient (Kd) and soil organic carbon-water partitioning coefficient (Koc) of TiBP, following the principles of OECD Guideline 106.[11][12][13]

1. Materials:

-

Multiple soil types with varying organic carbon content, pH, and texture. Soils should be air-dried and sieved (<2 mm).

-

Test substance (TiBP).

-

0.01 M CaCl2 solution.

-

Centrifuge tubes with screw caps (B75204) (e.g., made of glass or other non-adsorbing material).

-

Shaker or rotator.

-

Centrifuge.

-

Analytical instrumentation for quantifying TiBP in the aqueous phase (e.g., LC-MS/MS).

2. Preliminary Study (Tier 1):

-

Determine the optimal soil-to-solution ratio to ensure a measurable decrease in the aqueous concentration of TiBP after equilibration (ideally between 20% and 80% adsorption).

-

Establish the time required to reach adsorption equilibrium by analyzing the aqueous concentration at several time points (e.g., 2, 4, 8, 24, 48 hours).

-

Verify the stability of TiBP in the test system over the equilibration period.

3. Adsorption Experiment (Tier 2/3):

-

Weigh a known amount of soil into each centrifuge tube.

-

Add a known volume of 0.01 M CaCl2 solution containing a known initial concentration of TiBP.

-

For generating an adsorption isotherm (Tier 3), use a range of initial TiBP concentrations.

-

Include control samples without soil to account for any adsorption to the container walls.

-

Securely cap the tubes and place them on a shaker at a constant temperature (e.g., 20-25°C) in the dark for the predetermined equilibration time.

-

After equilibration, centrifuge the tubes at a speed sufficient to separate the solid and aqueous phases.

-

Carefully collect an aliquot of the supernatant (aqueous phase) for analysis.

4. Desorption Experiment (Optional):

-

After the adsorption phase, decant a known volume of the supernatant.

-

Add an equal volume of fresh 0.01 M CaCl2 solution (without TiBP) to the tube.

-

Resuspend the soil and shake for the same equilibration time as the adsorption phase.

-

Centrifuge and analyze the aqueous phase for the desorbed TiBP.

5. Analysis:

-

Quantify the concentration of TiBP in the aqueous samples using a validated analytical method.

-

Calculate the amount of TiBP adsorbed to the soil by subtracting the equilibrium aqueous concentration from the initial concentration.

-

Calculate the soil adsorption coefficient (Kd) as the ratio of the concentration of TiBP in the soil (mg/kg) to the concentration in the water (mg/L) at equilibrium.

-

Calculate the soil organic carbon-water partitioning coefficient (Koc) by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

Analytical Methodology: LC-MS/MS for TiBP and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of TiBP and its primary metabolites, DiBP and MiBP, in environmental matrices.[14][15]

1. Sample Preparation:

-

Water Samples: Acidify the water sample (e.g., to pH 2-3 with formic acid). Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., Oasis HLB). Elute the analytes with an organic solvent (e.g., methanol (B129727) or acetonitrile). Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

-

Soil/Sediment Samples: Extract the sample with an organic solvent (e.g., acetonitrile) using ultrasonication or accelerated solvent extraction. Centrifuge and collect the supernatant. Concentrate the extract and perform a clean-up step if necessary (e.g., using a silica-based SPE cartridge).

2. LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[15]

-

Mobile Phase A: Water with 0.1% formic acid.[15]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]

-

Gradient elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow rate: 0.3 mL/min.[15]

-

Injection volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

TiBP: Precursor ion (e.g., [M+H]+) -> Product ion

-

DiBP: Precursor ion (e.g., [M+H]+) -> Product ion

-

MiBP: Precursor ion (e.g., [M+H]+) -> Product ion

-

-

Optimize cone voltage and collision energy for each analyte to maximize signal intensity.

-

3. Quantification:

-

Use an internal standard (e.g., a deuterated analog of TiBP) to correct for matrix effects and variations in instrument response.

-

Prepare a calibration curve using standards of known concentrations.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Conclusion

The environmental fate of this compound is governed by a combination of biodegradation, abiotic degradation, and partitioning processes. Biodegradation appears to be the most significant degradation pathway in aquatic and soil environments, proceeding through hydrolysis, hydroxylation, and dehydrogenation to form less complex and potentially less toxic metabolites. While direct photolysis and hydrolysis are slow processes, atmospheric photodegradation can be rapid. TiBP's moderate hydrophobicity leads to its partitioning to soil and sediment, reducing its mobility in the environment. A thorough understanding of these processes, supported by robust experimental data, is crucial for accurately assessing the environmental risks associated with the use of TiBP. This technical guide provides a framework for researchers and professionals to understand and investigate the environmental behavior of this widely used compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. bisleyinternational.com [bisleyinternational.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound biodegradation by enriched activated sludge consortia: Degradation mechanism and bioaugmentation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. TRIISOBUTYLPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 8. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]

- 9. oecd.org [oecd.org]

- 10. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. oecd.org [oecd.org]

- 12. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 13. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 14. benchchem.com [benchchem.com]

- 15. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Triisobutyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triisobutyl phosphate (B84403) (TIBP), a widely used industrial chemical. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers in the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following sections detail the key spectroscopic data for triisobutyl phosphate, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.83 | Doublet of Doublets (dd) | ~6.6, ~3.3 | O-CH₂ |

| ~1.95 | Nonet | ~6.7 | CH |

| ~0.95 | Doublet | ~6.7 | CH₃ |

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative example.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 74.8 | O-CH₂ |

| 29.0 | CH |

| 18.9 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The major absorption bands for this compound are listed below.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2962 | Strong | C-H stretch (alkane) |

| 1472 | Medium | C-H bend (alkane) |

| 1285 | Strong | P=O stretch |

| 1020 | Strong | P-O-C stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data below was obtained via Collision-Induced Dissociation (CID).[1]

Table 4: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 267.172 | 31 | [M+H]⁺ (Protonated Molecule) |

| 155.0474 | 44 | [C₄H₁₀O₄P]⁺ |

| 98.9846 | 999 | [H₄O₄P]⁺ |

| 80.9744 | 38 | [H₂O₃P]⁺ |

| 57.0706 | 25 | [C₄H₉]⁺ |

Experimental Methodologies

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is transferred to an NMR tube, and the spectrum is acquired on a standard NMR spectrometer.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

-

Data Processing: A background spectrum of the clean salt plates is subtracted from the sample spectrum to obtain the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The molecules are ionized, for example, by electrospray ionization (ESI) to form protonated molecules [M+H]⁺.

-

Fragmentation: The protonated molecules are subjected to collision-induced dissociation (CID) to induce fragmentation.

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Theoretical Insights into Triisobutyl Phosphate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the theoretical and computational studies of triisobutyl phosphate (B84403) (TiBP). This document summarizes key findings from quantum chemical calculations, outlines detailed experimental and computational methodologies, and visualizes complex molecular interactions and processes.

Triisobutyl phosphate (TiBP) is a versatile organophosphorus compound with significant applications as a solvent, extractant, and defoaming agent.[1][2] Its branched alkyl chains impart distinct physical properties compared to its linear isomer, tributyl phosphate (TBP), influencing its efficacy in various industrial and research settings, including hydrometallurgy and nuclear fuel reprocessing. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure, electronic properties, and reactivity of TiBP, providing a fundamental understanding of its behavior in complex chemical environments.

Molecular Structure and Properties of this compound

Quantum chemical calculations are pivotal in determining the three-dimensional structure and electronic landscape of the TiBP molecule. These studies reveal that the phosphoryl oxygen (P=O) is a region of high electron density, making it a primary site for coordination with metal cations.[3] The isobutyl groups can adopt various conformations, influencing the overall steric hindrance and accessibility of the phosphoryl group.

Table 1: Calculated Structural Parameters for Tributyl Phosphate (TBP) (Representative Data)

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| P=O | 1.48 | [3] |

| P-O | 1.61 | |

| C-O | 1.45 | |

| C-C (average) | 1.53 | |

| C-H (average) | 1.10 | |

| Bond Angles (degrees) | ||

| O=P-O | 115.7 | |

| O-P-O | 102.5 | |

| P-O-C | 120.3 | |

| O-C-C | 109.5 | |

| Dihedral Angles (degrees) | ||

| O=P-O-C | 178.5 | |

| P-O-C-C | 175.0 |

Note: This data is for tributyl phosphate (TBP) and is presented as a representative example. Similar calculations for TiBP would be necessary to obtain its specific structural parameters.

Theoretical Investigation of TiBP in Solvent Extraction

A significant area of theoretical research on TiBP focuses on its role as an extractant for metal ions, particularly actinides like uranium. Computational models are employed to understand the mechanism of solvent extraction at a molecular level.

Complexation with Uranyl Nitrate (B79036)

DFT calculations have been extensively used to study the complexation of organophosphorus extractants with uranyl nitrate (UO₂(NO₃)₂). These studies typically investigate the structure, stability, and bonding characteristics of the resulting complexes. The primary interaction involves the coordination of the phosphoryl oxygen of the TiBP molecule to the uranium center of the uranyl ion.

Table 2: Calculated Properties of Uranyl Nitrate Complex with Tributyl Phosphate (UO₂(NO₃)₂(TBP)₂) (Representative Data)

| Property | Value | Reference |

| Interaction Energy (kcal/mol) | -35.2 | |

| Key Bond Lengths (Å) | ||

| U-O (phosphoryl) | 2.38 | [4] |

| U-O (nitrate) | 2.51 | [4] |

| Vibrational Frequencies (cm⁻¹) | ||

| P=O stretch (free TBP) | ~1280 | [3] |

| P=O stretch (complexed) | ~1190 |

Note: This data is for the TBP complex and serves as a representative example. The interaction energy and structural parameters for the TiBP complex would differ due to steric and electronic effects of the isobutyl groups.

Experimental and Computational Protocols

The theoretical study of TiBP and its complexes involves a range of computational chemistry techniques. The following outlines a typical protocol for such investigations.

Density Functional Theory (DFT) Calculations

DFT is the most common method for studying the electronic structure of molecules like TiBP.

Protocol for DFT Calculations:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is utilized.

-

Functional Selection: A suitable density functional is chosen. For organophosphorus compounds and actinide complexes, hybrid functionals like B3LYP or PBE0, and GGA functionals like BP86 are commonly employed.[3]

-

Basis Set Selection: An appropriate basis set is selected for each atom. For lighter elements (C, H, O, P), Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are often used. For heavy elements like uranium, effective core potentials (ECPs) with corresponding basis sets (e.g., LANL2DZ) are necessary to account for relativistic effects.

-

Geometry Optimization: The molecular geometry of TiBP or its complex is optimized to find the lowest energy structure. This is typically performed without any symmetry constraints.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict infrared and Raman spectra.

-

Property Calculations: Various molecular properties are calculated from the optimized geometry, including bond lengths, bond angles, dihedral angles, atomic charges, and molecular orbitals.

-

Solvation Effects: To model the behavior in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.

Visualizations of Theoretical Concepts

Diagrams are essential for visualizing the complex relationships and processes investigated in theoretical studies.

Caption: Molecular graph of this compound (TiBP).

Caption: A typical workflow for DFT calculations on TiBP.

Caption: Simplified signaling pathway for solvent extraction.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties and reactive behavior of this compound. Through computational modeling, researchers can predict molecular structures, understand complexation mechanisms, and rationalize experimental observations. While a comprehensive set of theoretical data specifically for TiBP is still emerging, the methodologies established for similar organophosphorus compounds like TBP provide a robust framework for future investigations. This technical guide serves as a foundational resource for scientists and professionals engaged in research and development involving TiBP, facilitating a deeper understanding of its chemical characteristics and potential applications.

References

Methodological & Application

Triisobutyl Phosphate as a Solvent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction